

ATTO 590 in Flow Cytometry (FACS)

Applications: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ATTO 590

Cat. No.: B1261490

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This document provides detailed application notes and protocols for the utilization of the fluorescent dye **ATTO 590** in flow cytometry (FACS) applications. **ATTO 590** is a robust and photostable fluorophore, making it an excellent choice for multicolor flow cytometry experiments.

Introduction to ATTO 590

ATTO 590 is a fluorescent label that belongs to the rhodamine class of dyes.^{[1][2]} It is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photo-stability.^{[1][3]} These properties make it highly suitable for a range of applications, including single-molecule detection, high-resolution microscopy, and flow cytometry.^[1] In flow cytometry, its spectral characteristics allow for its effective use in multicolor panels, often as a substitute for other dyes in the same spectral region, such as Alexa Fluor® 594.^[4]

Key Characteristics and Advantages of ATTO 590

ATTO 590 offers several advantages for flow cytometry applications:

- **High Photostability:** ATTO dyes are known for their resistance to photobleaching, which ensures a more stable fluorescence signal during extended acquisition times on a flow

cytometer.[\[1\]](#)

- **Strong Fluorescence Signal:** With a high quantum yield, **ATTO 590** provides bright signals, which is particularly beneficial for the detection of low-abundance antigens.[\[1\]](#)[\[5\]](#)
- **Good Water Solubility:** Its hydrophilic nature helps to minimize non-specific binding of antibody conjugates to cells.
- **pH Insensitivity:** The fluorescence of **ATTO 590** is stable over a broad pH range, providing consistent performance in various staining buffers.

Spectral Properties of ATTO 590

A thorough understanding of the spectral properties of **ATTO 590** is crucial for successful integration into a multicolor flow cytometry panel and for setting up the instrument correctly.

Property	Value	Reference(s)
Excitation Maximum (λ_{ex})	592 - 594 nm	[6] [7] [8]
Emission Maximum (λ_{em})	621 - 624 nm	[6] [7] [8]
Molar Extinction Coefficient (ϵ)	120,000 cm ⁻¹ M ⁻¹	[2] [5]
Fluorescence Quantum Yield (η)	~0.80	[5]
Recommended Laser Line(s)	561 nm (Yellow-Green), 594 nm	[5]

Experimental Protocols

Antibody Conjugation with ATTO 590 NHS-Ester

This protocol describes the conjugation of **ATTO 590** NHS-ester to a primary antibody. The degree of labeling (DOL) should be optimized for each antibody and application.

Materials:

- Purified antibody (free of amine-containing buffers like Tris)

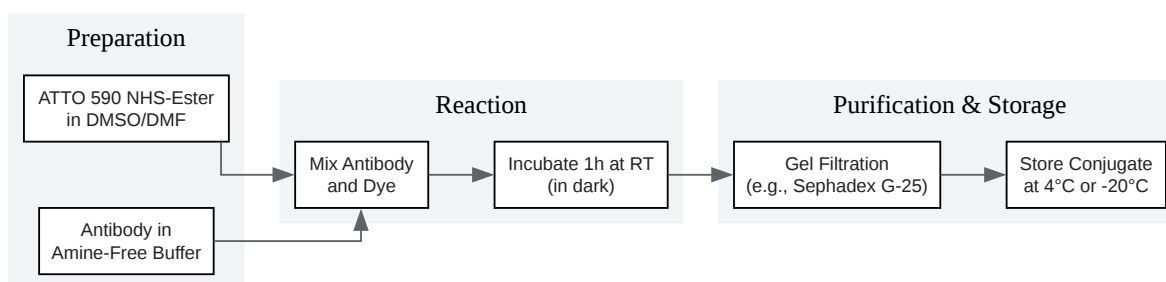
- **ATTO 590 NHS-ester**
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
- Purification column (e.g., Sephadex G-25)
- Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Procedure:

- Prepare the Antibody:
 - Dissolve the antibody in the Reaction Buffer at a concentration of 2-10 mg/mL. If the antibody is in a buffer containing amines, dialyze it against PBS overnight.
- Prepare the Dye:
 - Shortly before use, dissolve the **ATTO 590 NHS-ester** in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).[\[9\]](#)
- Conjugation Reaction:
 - Add a calculated amount of the **ATTO 590** stock solution to the antibody solution. A 5-10 fold molar excess of the dye to the antibody is a good starting point.
 - Incubate the reaction for 1 hour at room temperature, protected from light, with gentle stirring.[\[9\]](#)
- Purification:
 - Separate the labeled antibody from the unconjugated dye using a gel filtration column (e.g., Sephadex G-25) pre-equilibrated with Storage Buffer.[\[10\]](#)
 - Collect the fractions containing the labeled antibody (typically the first colored fractions).
- Characterization (Optional but Recommended):

- Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm and 594 nm.
- Storage:
 - Store the conjugated antibody at 4°C, protected from light. For long-term storage, aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.[6]

Workflow for Antibody Conjugation



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Caption: Workflow for conjugating an antibody with **ATTO 590** NHS-ester.

Cell Surface Staining with **ATTO 590**-Conjugated Antibody

This is a general protocol for staining cell surface antigens for flow cytometry analysis. Optimization of antibody concentration (titration) is highly recommended.

Materials:

- Single-cell suspension (e.g., PBMCs, cultured cells)
- **ATTO 590**-conjugated primary antibody
- Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)

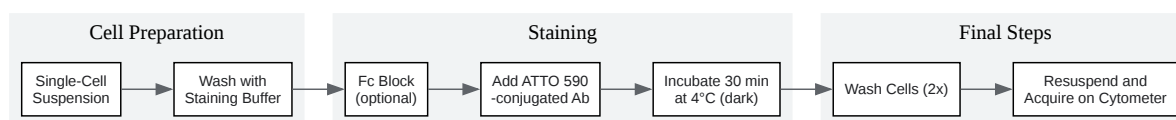
- Fc receptor blocking solution (optional, but recommended for immune cells)
- Viability dye (optional)
- 12 x 75 mm flow cytometry tubes

Procedure:

- Cell Preparation:
 - Prepare a single-cell suspension and wash the cells with cold Flow Cytometry Staining Buffer.
 - Count the cells and adjust the concentration to 1×10^7 cells/mL.
- Fc Receptor Blocking (Optional):
 - Aliquot 1×10^6 cells per tube.
 - Add Fc receptor blocking solution and incubate for 10 minutes at 4°C.
- Antibody Staining:
 - Without washing, add the predetermined optimal concentration of the **ATTO 590**-conjugated antibody to the cell suspension.
 - Vortex gently and incubate for 30 minutes at 4°C in the dark.
- Washing:
 - Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.
 - Centrifuge at 300 x g for 5 minutes at 4°C.
 - Decant the supernatant.
 - Repeat the wash step.
- Viability Staining (Optional):

- If using a viability dye that is not compatible with fixation, add it at this step according to the manufacturer's instructions.
- Resuspension and Acquisition:
 - Resuspend the cell pellet in an appropriate volume (e.g., 300-500 μ L) of Flow Cytometry Staining Buffer.
 - Analyze the samples on a flow cytometer.

Workflow for Cell Surface Staining



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Caption: General workflow for cell surface staining with an **ATTO 590** conjugate.

Instrument Setup and Multicolor Panel Design

Instrument Configuration

ATTO 590 is optimally excited by the yellow-green (561 nm) laser, which is common on modern flow cytometers. It can also be excited to a lesser extent by a 594 nm laser. The emission is typically collected in a channel with a bandpass filter around 610-630 nm (e.g., 610/20 or 620/15).

Multicolor Panel Design Considerations

When designing a multicolor panel that includes **ATTO 590**, consider the following:

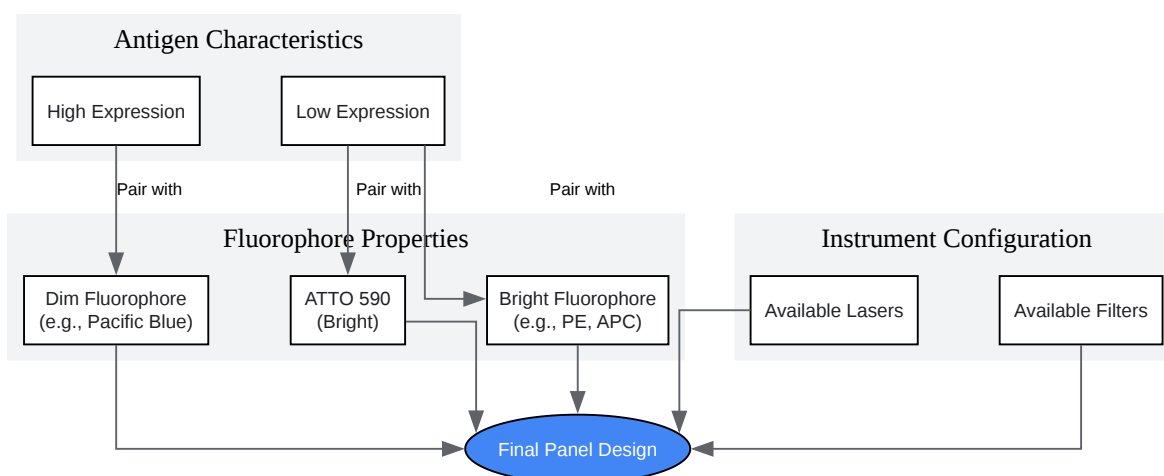
- Antigen Density: Assign brighter fluorophores to antigens with lower expression levels and dimmer fluorophores to highly expressed antigens.

- Spectral Overlap: Use an online spectrum viewer to assess the spectral overlap between **ATTO 590** and other fluorophores in your panel.[7] **ATTO 590** has spectral overlap with other dyes in the orange-red range, such as PE-Texas Red and PE-CF594.
- Compensation: Proper compensation is crucial to correct for spectral overlap.[11] Always include single-stained compensation controls for each fluorophore in your panel.[12] These can be cells or compensation beads.[13]
- Fluorescence Minus One (FMO) Controls: FMO controls are important for setting accurate gates, especially for populations with continuous or low levels of expression.[12]

Example 3-Color Panel:

- FITC (or another blue-excited dye): For a highly expressed marker (e.g., CD45).
- PE: For a moderately expressed marker.
- **ATTO 590**: For a marker with low to moderate expression.

Logical Relationship for Panel Design



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Caption: Key considerations for designing a multicolor flow cytometry panel.

Troubleshooting

Issue	Possible Cause(s)	Suggested Solution(s)	Reference(s)
Weak or No Signal	- Suboptimal antibody concentration- Low antigen expression- Photobleaching- Incorrect instrument settings	- Titrate the antibody to determine the optimal concentration.- Use a brighter fluorophore for low-abundance targets.- Protect stained samples from light.- Ensure correct laser and filter combination for ATTO 590.	[14][15]
High Background	- Non-specific antibody binding- Insufficient washing- Dead cells	- Use an Fc block, especially for immune cells.- Increase the number of wash steps.- Include a viability dye to exclude dead cells from the analysis.	[16][17]
Compensation Issues	- Incorrectly prepared compensation controls- Tandem dye degradation	- Ensure single-stain controls are bright and have a clear positive and negative population.- Use the same antibody conjugate for compensation and experimental samples.- For tandem dyes, use compensation beads and handle them according to the	[11][18]

manufacturer's
instructions.

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- To cite this document: BenchChem. [ATTO 590 in Flow Cytometry (FACS) Applications: Detailed Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1261490#atto-590-in-flow-cytometry-facs-applications>]

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